![molecular formula C10H12N4O B13757410 (6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol CAS No. 1184918-88-4](/img/structure/B13757410.png)
(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol is a chemical compound with the molecular formula C10H12N4O. It is a derivative of imidazo[1,2-b]pyridazine, a privileged drug moiety found in many approved and experimental drugs . This compound has shown potential in various scientific research applications, particularly in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with imidazo[1,2-b]pyridazine derivatives. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a tool for studying biological processes, particularly those involving kinase inhibition.
Wirkmechanismus
The mechanism of action of (6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol involves the inhibition of transforming growth factor-β activated kinase (TAK1). TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. By inhibiting TAK1, this compound can disrupt signaling pathways involved in the proliferation of multiple myeloma cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-b]pyridazine-2-methanol: A closely related compound with similar chemical properties.
6-Substituted morpholine or piperazine imidazo[1,2-b]pyridazines: These compounds also inhibit TAK1 and have shown potential in treating multiple myeloma.
Uniqueness
(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol stands out due to its specific substitution pattern, which enhances its selectivity and potency as a TAK1 inhibitor. This unique structure allows it to bind more effectively to the kinase’s active site, making it a promising candidate for further development as a therapeutic agent .
Eigenschaften
CAS-Nummer |
1184918-88-4 |
|---|---|
Molekularformel |
C10H12N4O |
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
[6-(cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl]methanol |
InChI |
InChI=1S/C10H12N4O/c15-6-8-5-14-10(12-8)4-3-9(13-14)11-7-1-2-7/h3-5,7,15H,1-2,6H2,(H,11,13) |
InChI-Schlüssel |
FLFNFVARYJGOKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC2=NN3C=C(N=C3C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


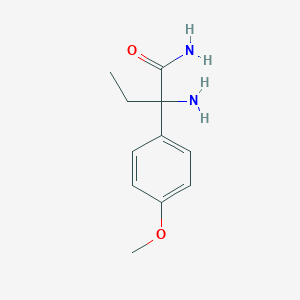
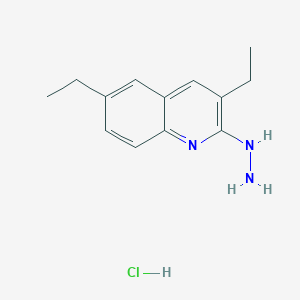
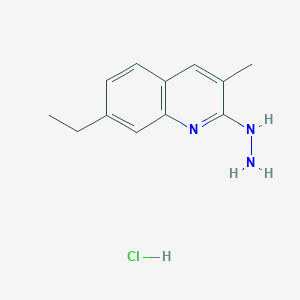
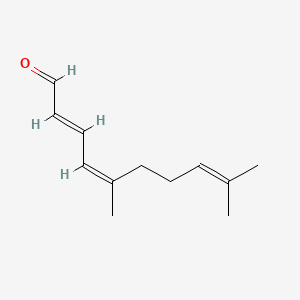

![4-[[(Tributylstannyl)oxy]carbonyl]pyridine](/img/structure/B13757355.png)

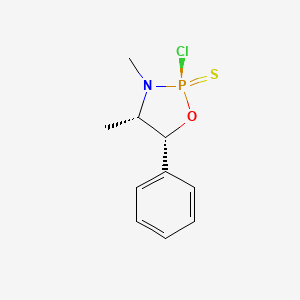
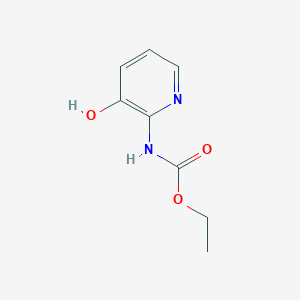
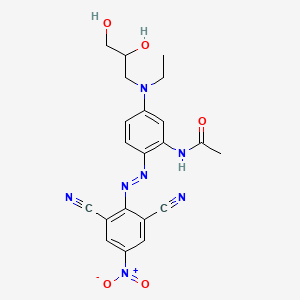
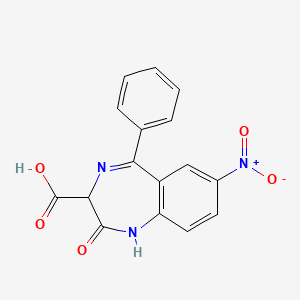
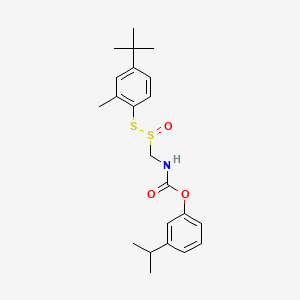
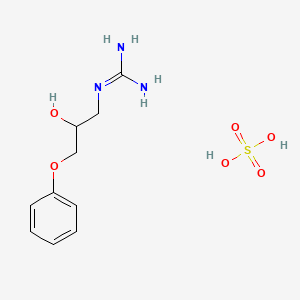
![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
